6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid is a boronic acid derivative with a trifluoromethyl group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid typically involves the introduction of the trifluoromethyl group and the boronic acid moiety onto the pyridine ring. One common method involves the use of trifluoromethylation reagents and boronic acid derivatives under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups like alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound has a similar trifluoromethyl group attached to a pyridine ring but lacks the boronic acid moiety.
1,1,1-Trifluoro-2-propanol: A simpler compound with a trifluoromethyl group attached to a propanol backbone.
Uniqueness
6-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid is unique due to the presence of both the trifluoromethyl group and the boronic acid moiety, which confer distinct reactivity and interaction profiles compared to similar compounds .
Properties
Molecular Formula |
C9H11BF3NO2 |
---|---|
Molecular Weight |
233.00 g/mol |
IUPAC Name |
[6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-8(2,9(11,12)13)7-4-3-6(5-14-7)10(15)16/h3-5,15-16H,1-2H3 |
InChI Key |
GTFZLGXIQVSXIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)(C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.